2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)
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Overview
Description
2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that have a wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is known for its stability and reactivity, making it useful in several chemical processes.
Preparation Methods
The synthesis of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) typically involves the reaction of cyanuric chloride with 4,6-dimethoxy-1,3,5-triazine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium carbonate, to facilitate the substitution of chlorine atoms with methoxy groups. The reaction conditions, including temperature and solvent, are carefully optimized to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It is used as a coupling agent in peptide synthesis, where it facilitates the formation of amide bonds.
Common reagents used in these reactions include bases like sodium carbonate, nucleophiles such as amines, and oxidizing or reducing agents depending on the desired transformation. The major products formed from these reactions are typically substituted triazine derivatives, which can have various functional groups attached to the triazine ring .
Scientific Research Applications
2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) involves its ability to form stable intermediates with various nucleophiles. The compound reacts with nucleophiles to form active esters, which can then undergo further reactions to form the desired products. This mechanism is particularly useful in peptide synthesis, where the compound facilitates the formation of amide bonds by reacting with carboxylic acids and amines .
Comparison with Similar Compounds
Similar compounds to 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) include:
2-Chloro-4,6-dimethoxy-1,3,5-triazine: This compound is a precursor in the synthesis of the target compound and shares similar reactivity and applications.
Cyanuric chloride: Another triazine derivative used in various chemical reactions, particularly in the synthesis of substituted triazines.
2,4-Diamino-6-chloro-1,3,5-triazine: This compound is used in the synthesis of herbicides and has similar chemical properties.
The uniqueness of 2,2’-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine) lies in its ability to form stable intermediates and its wide range of applications in different fields.
Properties
CAS No. |
65726-42-3 |
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Molecular Formula |
C13H12ClN9O6 |
Molecular Weight |
425.74 g/mol |
IUPAC Name |
2-chloro-4,6-bis[(4,6-dimethoxy-1,3,5-triazin-2-yl)oxy]-1,3,5-triazine |
InChI |
InChI=1S/C13H12ClN9O6/c1-24-6-17-7(25-2)20-12(19-6)28-10-15-5(14)16-11(23-10)29-13-21-8(26-3)18-9(22-13)27-4/h1-4H3 |
InChI Key |
USGMJFPPMPAUKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)OC2=NC(=NC(=N2)Cl)OC3=NC(=NC(=N3)OC)OC)OC |
Origin of Product |
United States |
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